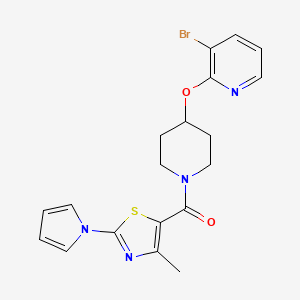

![molecular formula C18H19NO6S B2610300 N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396887-81-2](/img/structure/B2610300.png)

N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

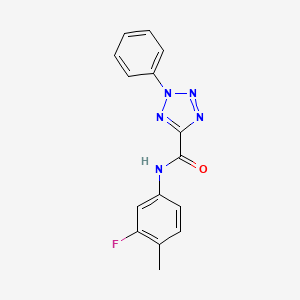

The compound “N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of drugs that are widely used in medicine due to their antibacterial and antimicrobial properties . The compound also contains a chroman-4-one moiety, which is a significant structural entity in a large class of medicinal compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chroman-4-one ring system and a sulfonamide functional group . These functional groups could potentially confer a range of biological activities to the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .Aplicaciones Científicas De Investigación

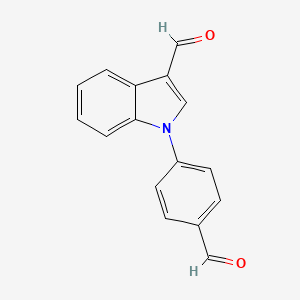

Enzyme Inhibitory Potential

Research has demonstrated the synthesis of new sulfonamides containing benzodioxane and acetamide moieties, aimed at investigating their enzyme inhibitory potential. Studies have shown these compounds exhibit substantial inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), with in vitro and in silico studies confirming their potential as enzyme inhibitors (Abbasi et al., 2019).

Antibacterial Potential

Another avenue of research has focused on the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds have been synthesized and evaluated for their therapeutic potential against various Gram-negative and Gram-positive bacterial strains, demonstrating potent antibacterial activities (Abbasi et al., 2016).

Pharmacological Evaluation

Further studies have synthesized N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, exploring their pharmacological activities. The compounds showed moderate activity against butyrylcholinesterase and acetylcholinesterase but demonstrated promising activity against the lipoxygenase enzyme, suggesting their potential in treating inflammatory conditions (Irshad, 2018).

Molecular Docking and Computational Studies

Computational quantum chemical studies on derivatives of this compound, including pharmacokinetic and biological activity analyses, have been conducted to understand their interaction with biological targets. These studies have helped in elucidating the molecular basis of the compounds' activities and their potential drug-likeness (Gaurav & Krishna, 2021).

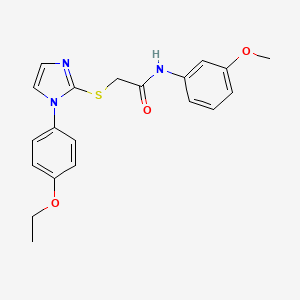

Microbial Strategy to Eliminate Antibiotics

Research has also identified unique microbial degradation pathways for sulfonamide antibiotics, revealing mechanisms like ipso-hydroxylation followed by fragmentation. This novel microbial strategy to eliminate sulfonamide antibiotics highlights the environmental persistence and potential resistance issues associated with sulfonamides (Ricken et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c20-18(7-8-23-15-4-2-1-3-14(15)18)12-19-26(21,22)13-5-6-16-17(11-13)25-10-9-24-16/h1-6,11,19-20H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRWUALKKZXZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[1-benzyl-3-(4-ethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2610217.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)

![(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2610219.png)

![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)

![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)

![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)